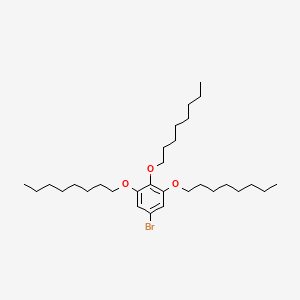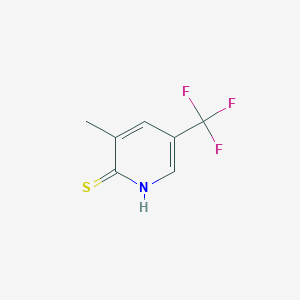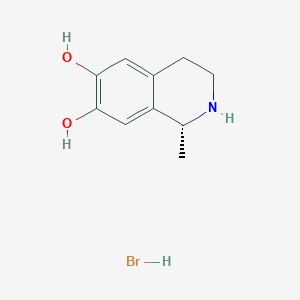
R-Salsolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R-Salsolinol: is a tetrahydroisoquinoline derivative with the chemical formula 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline . It is an endogenous compound found in the human brain and is known for its role in the central nervous system. This compound has been detected in the urine of Parkinsonian patients on L-DOPA medication and is also present in healthy individuals . It exists as two enantiomers, R and S, with the R-enantiomer being the focus of this article.
Preparation Methods
Synthetic Routes and Reaction Conditions: R-Salsolinol can be synthesized through the Pictet-Spengler reaction , which involves the condensation of dopamine with acetaldehyde or pyruvic acid . This reaction can be catalyzed by the enzyme This compound synthase in the human brain . The reaction conditions typically involve mild temperatures and neutral pH to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound is less common due to its specific biological applications. it can be produced in vitro using microbial activity. For instance, Escherichia coli can produce significant quantities of salsolinol in the presence of dopamine, with production enhanced by alcohol .
Chemical Reactions Analysis
Types of Reactions: R-Salsolinol undergoes various chemical reactions, including:
Reduction: It can be reduced in vitro to decrease hydroxyl radical production from dopamine autoxidation.
Substitution: In the presence of reagents like NaBH4 or H2SO4, this compound can undergo substitution reactions.
Common Reagents and Conditions:
Oxidation: Enzymes like N-methyltransferase and oxidase.
Reduction: Reducing agents such as NaBH4.
Substitution: Acidic or basic conditions with appropriate catalysts.
Major Products Formed:
Oxidation: 1,2-dimethyl-5,6-dihydroxy-isoquinolinium ion.
Reduction: Reduced hydroxyl radicals.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
R-Salsolinol has diverse applications in scientific research, particularly in the fields of neurobiology, medicine, and toxicology :
Mechanism of Action
R-Salsolinol exerts its effects through multiple mechanisms:
Comparison with Similar Compounds
R-Salsolinol is unique among tetrahydroisoquinoline derivatives due to its dual role as both a neurotoxin and a neuroprotective agent. Similar compounds include:
S-Salsolinol: The S-enantiomer of salsolinol, which may have different biological effects.
N-Methyl-Salsolinol: A methylated derivative with increased neurotoxic potential.
Tetrahydroisoquinoline: The simplest representative of non-catechol tetrahydroisoquinolines, found in plants and the human brain.
This compound’s unique ability to act as both a neurotoxin and a neuroprotective agent makes it a valuable compound for studying the complex mechanisms of neurodegenerative diseases and potential therapeutic interventions.
Properties
CAS No. |
38221-22-6 |
|---|---|
Molecular Formula |
C10H14BrNO2 |
Molecular Weight |
260.13 g/mol |
IUPAC Name |
(1R)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C10H13NO2.BrH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H/t6-;/m1./s1 |
InChI Key |
OGMGXKJQIOUTTB-FYZOBXCZSA-N |
Isomeric SMILES |
C[C@@H]1C2=CC(=C(C=C2CCN1)O)O.Br |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2Z)-2-[(2-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B14114462.png)
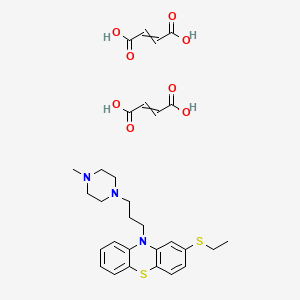

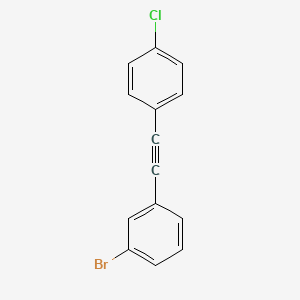
![3-Phenyl-2-[[2-[[2-(4-pyren-1-ylbutanoylamino)acetyl]amino]acetyl]amino]propanoic acid](/img/structure/B14114489.png)
![2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14114503.png)
![3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14114515.png)
![(3R,4S,5S,6R)-6-(hydroxymethyl)-2-methoxy-2-(4-methyl-3-((5'-(2-methylbenzyl)-[2,2'-bithiophen]-5-yl)methyl)phenyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B14114517.png)
![(2S,10S,11S,13R,14S,15S)-13,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B14114532.png)

![Tetrasodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;tetrahydrate](/img/structure/B14114538.png)

